

An In-depth Technical Guide to 4-Penten-1-yl Acetate

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Compound of Interest

Compound Name: 4-Penten-1-yl acetate

Cat. No.: B073742

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This technical guide provides a comprehensive overview of **4-penten-1-yl acetate**, a valuable chemical intermediate and flavoring agent. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, physical properties, and a representative synthetic protocol.

Chemical Identity

IUPAC Name: pent-4-en-1-yl acetate[1][2]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its structure and common usage. These include 4-Pentenyl acetate, 5-Acetoxy-1-pentene, 4-Penten-1-ol acetate, and Acetic Acid 4-Pentenyl Ester.[1][3][4] The Chemical Abstracts Service (CAS) has assigned the number 1576-85-8 to this compound.[1][3]

Physicochemical Properties

4-Penten-1-yl acetate is a clear, colorless to pale yellow liquid characterized by a fruity aroma. [1][4][5] It is an acetate ester of pent-4-en-1-ol and is classified as a carboxylic acid ester.[1][2] [6] This compound is insoluble in water but soluble in most non-polar solvents and ethanol.[1] [4] A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₂	[1] [3] [6]
Molecular Weight	128.17 g/mol	[1]
Boiling Point	144-146 °C	[3] [5]
Density	0.911 g/mL at 25 °C	[3] [5]
Refractive Index	1.418 at 20 °C	[3] [5]

Synthesis of 4-Penten-1-yl Acetate

The synthesis of **4-penten-1-yl acetate** is typically achieved through the esterification of 4-penten-1-ol with acetic anhydride. This reaction can be effectively catalyzed by a variety of reagents. Below is a detailed experimental protocol adapted from general acetylation procedures.

Experimental Protocol: Synthesis via Acetylation of 4-Penten-1-ol

This protocol describes the synthesis of **4-penten-1-yl acetate** from 4-penten-1-ol and acetic anhydride.

Materials:

- 4-penten-1-ol
- Acetic anhydride
- Pyridine (anhydrous)
- Dichloromethane (or Ethyl acetate)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)

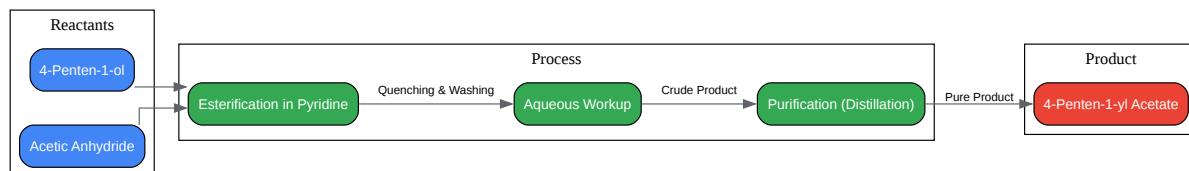
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1.0 equivalent of 4-penten-1-ol in anhydrous pyridine (2–10 mL per mmol of alcohol).
- Cool the solution to 0 °C using an ice bath.
- Slowly add 1.5 to 2.0 equivalents of acetic anhydride to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
- Quench the reaction by the careful addition of dry methanol.
- Remove the pyridine by co-evaporation with toluene under reduced pressure.
- Dilute the residue with dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **4-penten-1-yl acetate**.
- The product can be further purified by distillation if necessary.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **4-penten-1-yl acetate**.



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Caption: Synthesis of **4-Penten-1-yl Acetate** Workflow.

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